[3-(Methoxymethyl)piperidin-1-yl]-[6-(2-pyridin-4-ylethylamino)pyridin-3-yl]methanone
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Overview
Description
[3-(Methoxymethyl)piperidin-1-yl]-[6-(2-pyridin-4-ylethylamino)pyridin-3-yl]methanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxymethyl)piperidin-1-yl]-[6-(2-pyridin-4-ylethylamino)pyridin-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyridine intermediates, followed by their coupling through a methanone linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates, precise control of reaction parameters, and the use of advanced analytical techniques to monitor the product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry
In chemistry, [3-(Methoxymethyl)piperidin-1-yl]-[6-(2-pyridin-4-ylethylamino)pyridin-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of [3-(Methoxymethyl)piperidin-1-yl]-[6-(2-pyridin-4-ylethylamino)pyridin-3-yl]methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the context of its use, such as in medicinal or biological applications.
Comparison with Similar Compounds
Similar Compounds
[3-(Methoxymethyl)piperidin-1-yl]-[6-(2-pyridin-4-ylethylamino)pyridin-3-yl]methanone: shares similarities with other piperidine and pyridine derivatives.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Palladium(II) acetate: A catalyst for organic reactions involving alkenes and halides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[3-(methoxymethyl)piperidin-1-yl]-[6-(2-pyridin-4-ylethylamino)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-26-15-17-3-2-12-24(14-17)20(25)18-4-5-19(23-13-18)22-11-8-16-6-9-21-10-7-16/h4-7,9-10,13,17H,2-3,8,11-12,14-15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUUHCYSSBLMAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C(=O)C2=CN=C(C=C2)NCCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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